FKBP12 PROTAC dTAG-7 is a heterobifunctional small molecule belonging to the class of molecules known as proteolysis targeting chimeras (PROTACs). It is designed to specifically target proteins tagged with an engineered degradation tag (dTAG) for ubiquitination and subsequent degradation by the proteasome. This process is dependent on the recruitment of the E3 ubiquitin ligase, Von Hippel-Lindau (VHL) [].
FKBP12 PROTAC dTAG-7 is a novel chemical compound designed to induce the selective degradation of mutant FKBP12 F36V fusion proteins. This compound is part of the degradation tag system, which allows for rapid and reversible control of protein levels in cellular contexts. The compound is particularly useful in research applications that require precise manipulation of protein function without the need for genetic modifications.
dTAG-7 was developed as a first-generation degrader by researchers at the Dana-Farber Cancer Institute and is commercially available through various suppliers, including Tocris Bioscience and MedChemExpress. It has been utilized in multiple studies to explore protein degradation pathways and their implications in cancer research and other fields.
FKBP12 PROTAC dTAG-7 falls under the category of small molecule degraders, specifically designed to target proteins involved in oncogenic processes. It belongs to a broader class known as PROteolysis TArgeting Chimeras (PROTACs), which utilize the ubiquitin-proteasome system for targeted protein degradation.
The synthesis of FKBP12 PROTAC dTAG-7 involves a multi-step organic synthesis process. The compound consists of three main components:
The synthesis typically starts with the preparation of the FKBP12 ligand, followed by the attachment of a linker that facilitates interaction with cereblon. The final product is purified using high-performance liquid chromatography to ensure high purity (≥98%) before use in biological assays .
The molecular formula for FKBP12 PROTAC dTAG-7 is C63H79N5O19, with a molecular weight of 1210.32 g/mol. The structure features a complex arrangement that includes:
The detailed structural information can be found in chemical databases, where it is cataloged under various identifiers such as CAS Number 2064175-32-0 and PubChem ID 131954816 .
FKBP12 PROTAC dTAG-7 engages in specific chemical reactions that facilitate protein degradation:
These reactions are characterized by their rapid kinetics, often resulting in observable degradation within one hour of treatment at concentrations as low as 50 nM .
The mechanism of action for FKBP12 PROTAC dTAG-7 involves several key steps:
Studies have demonstrated that treatment with dTAG-7 results in significant reductions in target protein levels, confirming its efficacy in inducing selective degradation .
Relevant analyses often include spectroscopic methods (NMR, MS) to confirm structure and purity .
FKBP12 PROTAC dTAG-7 has numerous scientific applications:
Conventional small-molecule inhibitors face significant limitations when targeting multifunctional proteins (e.g., transcription factors, scaffolding proteins) or proteins lacking enzymatic activity. These inhibitors typically rely on occupancy-driven pharmacology, requiring sustained high target engagement to block specific functional domains. This approach struggles with proteins that:
Chemically induced degradation offers a catalytic alternative by exploiting the cell's natural protein quality control machinery. Rather than inhibiting function, degraders eliminate the entire target protein, providing advantages such as:
Traditional genetic and pharmacological approaches exhibit critical drawbacks for dynamic biological investigations:
Table 1: Comparison of Protein Perturbation Methods
Method | Time to Effect | Reversibility | Off-Target Effects | Kinetic Resolution | |
---|---|---|---|---|---|
CRISPR/Cas9 KO | Days-weeks | Irreversible | High (chromosomal aberrations) | Poor | |
RNAi | 24-72 hours | Partially reversible | High (seed sequence effects) | Moderate | |
Small-molecule inhibitors | Minutes-hours | Reversible | Moderate (kinase polypharmacology) | High | |
PROTAC degraders | Minutes-hours | Reversible | Low (depends on E3 selectivity) | High | [2] [3] [9] |
Genetic knockout (KO) systems suffer from:
Pharmacological inhibitors introduce confounding variables:
Heterobifunctional PROTACs (PROteolysis TArgeting Chimeras) bridge target proteins and E3 ubiquitin ligases, forming a ternary complex that triggers ubiquitination and proteasomal degradation. This approach gained traction with key discoveries:
The dTAG system emerged as a generalizable platform addressing PROTAC development bottlenecks. By fusing a mutant FKBP12F36V domain to any protein of interest (via CRISPR knock-in or transgenesis), researchers leverage a single, optimized degrader (dTAG-7) for rapid target elimination. This bypasses:
Table 2: Key dTAG Molecules and Selectivity Profiles
Compound | E3 Ligase | FKBP12F36V DC50 (nM) | FKBP12WT DC50 (nM) | CRBN Recruitment | VHL Recruitment | |
---|---|---|---|---|---|---|
dTAG-7 | CRBN | 10-100 | >10,000 | Yes | No | |
dTAG-13 | CRBN | 10-100 | >10,000 | Yes | No | |
dTAGV-1 | VHL | 10-100 | >10,000 | No | Yes | [3] [6] |
dTAG-7 exemplifies this technology with its tripartite structure:
Biochemical characterization demonstrated dTAG-7's selectivity:
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